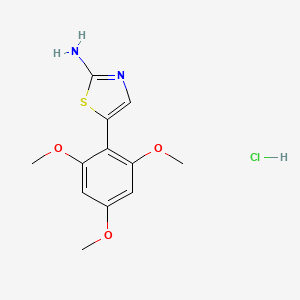
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is a compound that features a thiazole ring substituted with an amino group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but different core structures.
Uniqueness
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
CAS No. |
22035-31-0 |
|---|---|
Molecular Formula |
C12H15ClN2O3S |
Molecular Weight |
302.78 g/mol |
IUPAC Name |
5-(2,4,6-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-7-4-8(16-2)11(9(5-7)17-3)10-6-14-12(13)18-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
VLONLKDJBGPCEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C(S2)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
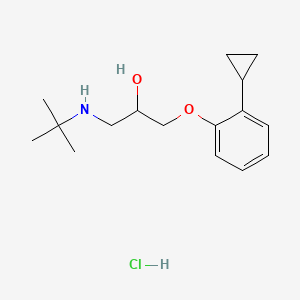
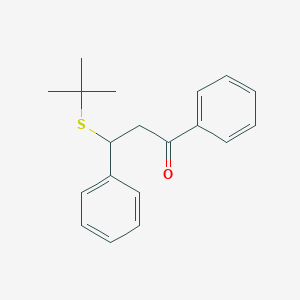
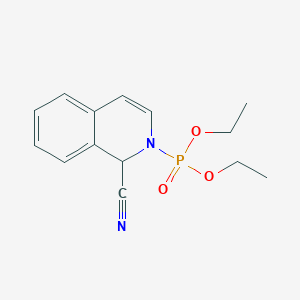
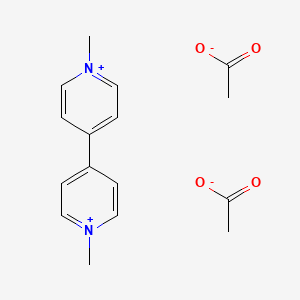
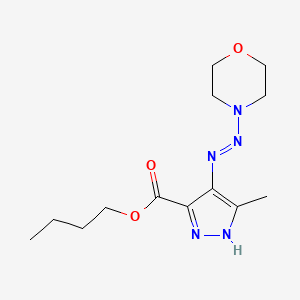

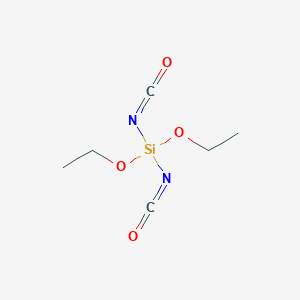
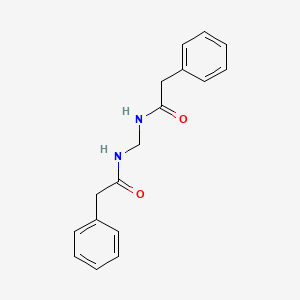
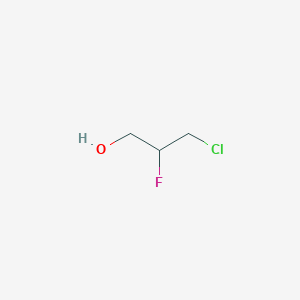
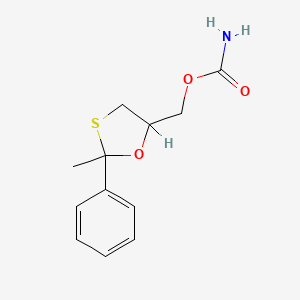

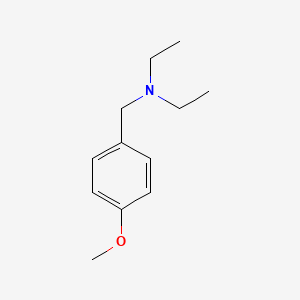
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
